molecular formula C8H16Cl2N4 B1390293 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride CAS No. 1185301-61-4

4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride

Cat. No.: B1390293
CAS No.: 1185301-61-4
M. Wt: 239.14 g/mol
InChI Key: DDFCYFYIBQRJOC-UHFFFAOYSA-N
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Description

4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride is a heterocyclic organic compound comprising a piperidine ring substituted at the 4-position with a 4-methyl-1,2,4-triazole moiety and two hydrochloride counterions. The base structure (without HCl) corresponds to CAS RN 297172-18-0, while the dihydrochloride form is closely related to CAS RN 297171-80-3 (hydrochloride variant) . Its molecular formula is C₈H₁₄Cl₂N₄, with a molecular weight of approximately 238.92 g/mol. The methyl group on the triazole ring and the dihydrochloride salt form are critical to its physicochemical properties, enhancing solubility and stability compared to the free base. This compound is of interest in medicinal chemistry, particularly for targeting enzymes or receptors where the triazole-piperidine scaffold plays a role in binding interactions.

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFCYFYIBQRJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-61-4
Record name 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride typically involves multi-step chemical reactionsThe final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride is utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

This compound has been extensively studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in studies:
MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Enterococcus faecalis14
Bacillus subtilis10

These results suggest that the compound could be developed into a new class of antimicrobial agents.

Medicine

The compound has shown promise as a therapeutic agent due to its unique chemical structure. It has been investigated for potential applications in treating various diseases, particularly cancers. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions, which can lead to cytotoxic effects on tumor cells .

Industry

In industrial applications, this compound is being explored for the development of new materials with enhanced stability and reactivity. Its chemical properties make it suitable for use in catalysts and as an additive in various formulations .

Anticancer Properties

A study conducted on the cytotoxic effects of this compound against different tumor cell lines demonstrated promising results. The compound was found to induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This research highlights its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Development

In another study focused on antimicrobial development, the compound was tested against resistant bacterial strains. Results showed that it could effectively inhibit growth in strains that are typically resistant to conventional antibiotics. This suggests that it may serve as a valuable candidate in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

3-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride

  • Molecular Formula : C₇H₁₂Cl₂N₄
  • Molecular Weight : ~222.9 g/mol
  • Key Difference : Lacks the methyl group on the triazole ring.
  • This simpler structure may serve as a baseline for studying substituent effects .

3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride (CAS 1308647-41-7)

  • Molecular Formula : C₉H₁₈Cl₂N₄
  • Molecular Weight : 253.17 g/mol
  • Key Difference : Ethyl substituent replaces methyl on the triazole.
  • Implications : Increased lipophilicity due to the ethyl group, which may enhance blood-brain barrier penetration but reduce solubility. The larger substituent could sterically hinder interactions with certain biological targets .

Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, Dihydrochloride (CAS 1305712-63-3)

  • Molecular Formula : C₁₀H₁₆Cl₂N₄
  • Molecular Weight : 265.18 g/mol
  • Key Difference : Cyclopropyl group on the triazole.
  • Implications : The bulky cyclopropyl substituent introduces steric effects that may disrupt binding to compact active sites. However, its rigid structure could stabilize conformations favorable for selective target engagement .

Heterocycle-Modified Analogues

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

  • Molecular Formula : C₁₄H₁₈ClN₃O
  • Molecular Weight : 279.76 g/mol
  • Key Difference : Oxadiazole replaces triazole; 4-methylphenyl substituent added.
  • The aromatic phenyl group increases molecular weight and may improve thermal stability .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Salt Form Inferred Solubility
Target Compound Methyl 238.92 Dihydrochloride High
3-(4H-Triazol-3-yl)piperidine None 222.9 Dihydrochloride Moderate
3-(4-Ethyl-triazol-3-yl)piperidine Ethyl 253.17 Dihydrochloride Moderate-Low
3-(4-Cyclopropyl-triazol-3-yl)piperidine Cyclopropyl 265.18 Dihydrochloride Low
  • Methyl vs. Ethyl/Cyclopropyl : The methyl group balances lipophilicity and solubility, making the target compound more versatile in drug formulation than ethyl or cyclopropyl derivatives.
  • Salt Form: Dihydrochloride salts generally improve solubility compared to monohydrochlorides (e.g., CAS 297171-80-3) .

Biological Activity

4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C8H14Cl2N4
  • Molecular Weight : 239.15 g/mol
  • CAS Number : 297171-80-3

The presence of the triazole ring is significant for its biological activity, as triazoles are known to interact with various biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates effectiveness against several bacterial strains. The following table summarizes the antimicrobial efficacy observed in various studies:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Enterococcus faecalis14
Bacillus subtilis10

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Triazole derivatives are widely recognized for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis. The following data illustrates its antifungal potency:

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Candida albicans8
Aspergillus niger16

These findings indicate that this compound may be effective against common fungal pathogens.

Anticancer Activity

Emerging studies have also explored the anticancer potential of this compound. Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

  • In vitro studies on human cancer cell lines (e.g., HeLa and HCT116) revealed significant growth inhibition at concentrations ranging from 10 to 50 µM.
  • The compound exhibited an IC50 value of approximately 25 µM against HeLa cells, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Cell Membrane Disruption : The compound may affect cellular membranes' integrity, leading to increased permeability and eventual cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of a triazole-based treatment regimen in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Antifungal Treatment in Immunocompromised Patients : A study evaluated the use of triazoles in preventing fungal infections in patients undergoing chemotherapy. The results showed a marked decrease in incidence rates of invasive fungal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride
Reactant of Route 2
4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride

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